[4-(4-fluorophenyl)piperazin-1-yl][1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]methanone
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Overview
Description
[4-(4-fluorophenyl)piperazin-1-yl][1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]methanone is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a fluorophenyl group and a pyrazole ring substituted with a pyrrolyl group, connected through a methanone linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(4-fluorophenyl)piperazin-1-yl][1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]methanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the piperazine and pyrazole intermediates, followed by their coupling through a methanone linkage. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
[4-(4-fluorophenyl)piperazin-1-yl][1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogenated solvents and nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, [4-(4-fluorophenyl)piperazin-1-yl][1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme activities and protein-ligand interactions.
Medicine
In medicine, this compound is explored for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of [4-(4-fluorophenyl)piperazin-1-yl][1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]methanone involves its interaction with molecular targets such as enzymes and receptors. The compound may bind to active sites, altering the activity of the target molecules and modulating biological pathways. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- [4-(4-chlorophenyl)piperazin-1-yl][1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]methanone
- [4-(4-bromophenyl)piperazin-1-yl][1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]methanone
- [4-(4-methylphenyl)piperazin-1-yl][1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]methanone
Uniqueness
The uniqueness of [4-(4-fluorophenyl)piperazin-1-yl][1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]methanone lies in the presence of the fluorophenyl group, which imparts distinct electronic and steric properties. This makes it a valuable compound for studying structure-activity relationships and developing new chemical entities with specific desired properties.
Properties
Molecular Formula |
C19H20FN5O |
---|---|
Molecular Weight |
353.4 g/mol |
IUPAC Name |
[4-(4-fluorophenyl)piperazin-1-yl]-(1-methyl-5-pyrrol-1-ylpyrazol-4-yl)methanone |
InChI |
InChI=1S/C19H20FN5O/c1-22-18(24-8-2-3-9-24)17(14-21-22)19(26)25-12-10-23(11-13-25)16-6-4-15(20)5-7-16/h2-9,14H,10-13H2,1H3 |
InChI Key |
LFIXWLIGFUPECE-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C=N1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)F)N4C=CC=C4 |
Origin of Product |
United States |
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